molecular formula C17H24BrNO2 B12072590 (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester

(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester

Katalognummer: B12072590
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: KAQPHIGSOANEJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom, a methyl group attached to a benzyl ring, and a cyclobutyl group linked to a carbamic acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Bromination: The starting material, 2-methyl-benzyl alcohol, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Formation of Cyclobutyl Carbamate: The brominated intermediate is then reacted with cyclobutyl isocyanate under controlled conditions to form the cyclobutyl carbamate.

    Esterification: Finally, the cyclobutyl carbamate is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Shares the bromine substitution but differs in the functional groups attached to the benzyl ring.

    5-Bromoindole-2-carboxylic acid hydrazone derivatives: Similar in having a bromine atom but with different core structures and applications.

Uniqueness

(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is unique due to its combination of a bromine atom, a methyl group, and a cyclobutyl carbamate ester

Eigenschaften

Molekularformel

C17H24BrNO2

Molekulargewicht

354.3 g/mol

IUPAC-Name

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-cyclobutylcarbamate

InChI

InChI=1S/C17H24BrNO2/c1-12-8-9-14(18)10-13(12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3

InChI-Schlüssel

KAQPHIGSOANEJE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.